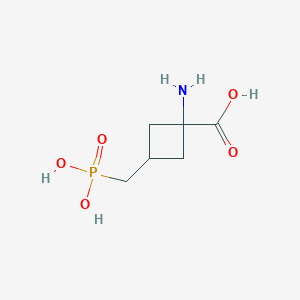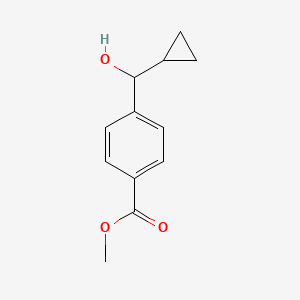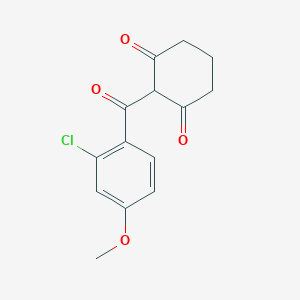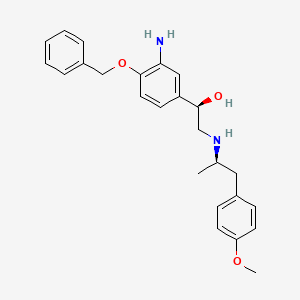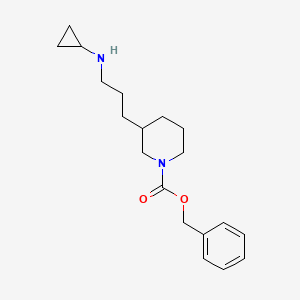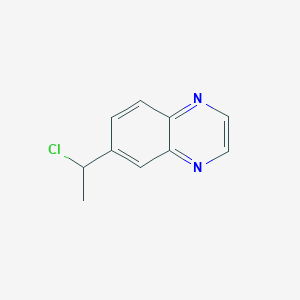
6-(1-Chloroethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Chloroethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method includes the reaction of 1,2-phenylenediamine with 1-chloro-2-ethanone under acidic conditions. This reaction can be catalyzed by various agents such as titanium silicate-1, molecular iodine, or cerium ammonium nitrate, often in solvents like methanol or acetic acid .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs scalable and eco-friendly methods. Transition-metal-free catalysis and green chemistry approaches are increasingly favored to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 6-(1-Chloroethyl)quinoxaline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to various derivatives.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoxalines, benzimidazoles, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
6-(1-Chloroethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis, malaria, and cancer.
Industry: Utilized in the development of optoelectronic materials, dyes, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 6-(1-Chloroethyl)quinoxaline involves its interaction with various molecular targets. It can bind to DNA, proteins, and enzymes, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation, induction of apoptosis, and interference with metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a benzene and pyrazine ring.
Pyrroloquinoxaline: Contains an additional pyrrole ring fused to the quinoxaline structure.
Imidazoquinoxaline: Features an imidazole ring fused to the quinoxaline core.
Uniqueness: 6-(1-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
Fórmula molecular |
C10H9ClN2 |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
6-(1-chloroethyl)quinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,1H3 |
Clave InChI |
FCONYVAYFJDBDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=NC=CN=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


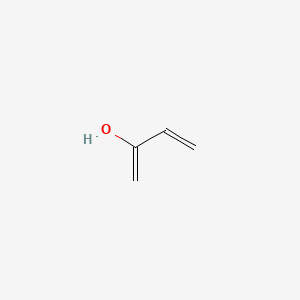
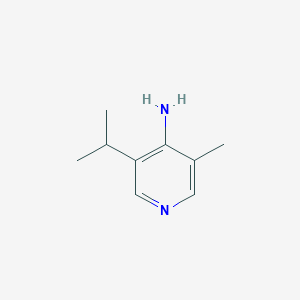
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
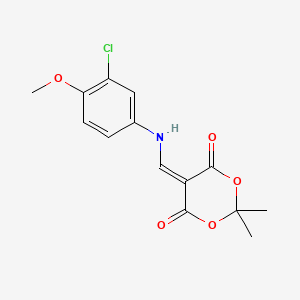
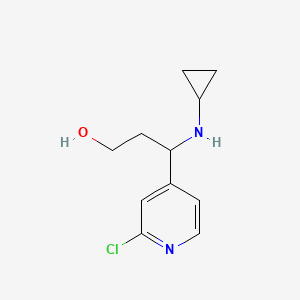
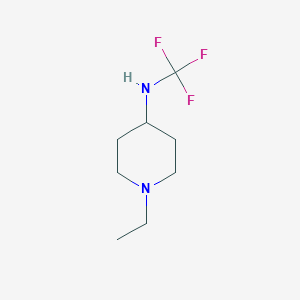
![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)

